molecular formula C17H16N2OS B7806155 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B7806155
M. Wt: 296.4 g/mol
InChI Key: LCYNQMSGRBEIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-642481 involves several steps, starting with the preparation of the quinazolinone core. The key steps include:

Industrial Production Methods: Industrial production of WAY-642481 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: WAY-642481 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

WAY-642481 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of WAY-642481 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

WAY-642481 can be compared with other similar compounds such as:

    3-Methyl-2-[[(4-chlorophenyl)methyl]thio]-4(3H)-quinazolinone: Similar structure but with a chlorine atom instead of a methyl group.

    3-Methyl-2-[[(4-fluorophenyl)methyl]thio]-4(3H)-quinazolinone: Similar structure but with a fluorine atom instead of a methyl group.

Uniqueness:

    WAY-642481: Unique due to its specific methyl and thioether substitutions, which confer distinct chemical and biological properties.

    Similar Compounds:

Properties

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYNQMSGRBEIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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